molecular formula C13H10BrN5O2 B2641070 2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034596-22-8

2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Cat. No.: B2641070
CAS No.: 2034596-22-8
M. Wt: 348.16
InChI Key: OFVFAGPYSHSQPY-UHFFFAOYSA-N
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Description

2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo[4,3-a]pyrazine moiety in the structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by further catalytic hydrogenation of the pyrazine moiety over palladium on carbon (Pd/C) to yield the target compound . The reaction conditions often include refluxing the reaction mixture in xylene for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

2-bromo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5O2/c14-9-4-2-1-3-8(9)12(20)16-7-10-17-18-11-13(21)15-5-6-19(10)11/h1-6H,7H2,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVFAGPYSHSQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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